Phenol, 3-(3S)-3-piperidinyl-
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Overview
Description
Phenol, 3-(3S)-3-piperidinyl- is an organic compound that features a phenol group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
From Haloarenes: One common method to synthesize phenols involves the nucleophilic aromatic substitution of haloarenes.
From Benzene Sulphonic Acid: Benzene sulphonic acid can be fused with sodium hydroxide to form sodium phenoxide, which upon acidification yields phenol.
From Diazonium Salts: Aromatic primary amines can be converted to diazonium salts, which upon hydrolysis produce phenols.
From Cumene: Cumene (isopropylbenzene) can be oxidized to cumene hydroperoxide, which is then acidified to yield phenol and acetone.
Industrial Production Methods
Dow Process: This involves the hydrolysis of chlorobenzene with sodium hydroxide at high temperatures and pressures.
Raschig Process: This method involves the hydrolysis of benzenesulfonic acid with sodium hydroxide.
Cumene Process: This is the most widely used industrial method, where cumene is oxidized to cumene hydroperoxide and then cleaved to produce phenol and acetone.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogen in the presence of a nickel catalyst.
Substitution: Phenols undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with nickel catalyst.
Electrophiles: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
Quinones: From oxidation reactions.
Cyclohexanols: From reduction reactions.
Substituted Phenols: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Phenol, 3-(3S)-3-piperidinyl- has various applications in scientific research:
Mechanism of Action
Phenol, 3-(3S)-3-piperidinyl- exerts its effects through various mechanisms:
Proteolytic Agent: It can dissolve tissue on contact via proteolysis.
Neurolysis: When injected near a nerve, it produces chemical neurolysis, affecting nerve fibers.
Antimicrobial Action: It disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Phenol, 3-(3S)-3-piperidinyl- can be compared with other phenolic compounds:
Phenol: The parent compound, phenol, is widely used as an antiseptic and disinfectant.
4-Hexylresorcinol: A more powerful germicide with fewer side effects compared to phenol.
Chlorophenols: Used in the production of herbicides and antiseptics.
Phenol, 3-(3S)-3-piperidinyl- stands out due to its unique structure, combining a phenol group with a piperidine ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(3S)-piperidin-3-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2/t10-/m1/s1 |
InChI Key |
HYUOAVGLJXTEGX-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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